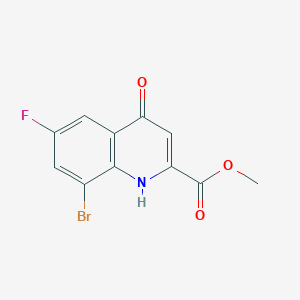

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS: 442549-68-0) is a halogenated dihydroquinoline derivative with a molecular formula of C₁₁H₇BrFNO₃ and a molecular weight of 300.08 g/mol. It is characterized by a bromine atom at position 8, fluorine at position 6, and a methyl ester group at position 2 of the quinoline scaffold. The compound is typically synthesized via condensation reactions involving 4-oxo-1,4-dihydroquinoline precursors and halogenating agents, followed by esterification . Its purity is reported as 97% in commercial sources, with storage recommendations to maintain stability under dry, room-temperature conditions .

Safety data indicate moderate hazards, including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

methyl 8-bromo-6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKGKDXIUWTKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674513 | |

| Record name | Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442549-68-0 | |

| Record name | Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No. 442549-68-0) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrFNO₃ |

| Molecular Weight | 300.08 g/mol |

| IUPAC Name | This compound |

| InChI Key | UTKGKDXIUWTKAR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death. This mechanism positions it as a potential candidate for developing new antibiotics against resistant bacterial strains.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antibacterial properties. This compound has shown promising results in vitro against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Klebsiella pneumoniae | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.5 mg/mL |

Anticancer Potential

Emerging studies have also explored the anticancer potential of this compound. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific cellular pathways.

Case Study: Apoptosis Induction

In a study evaluating its effects on the MCF-7 breast cancer cell line, this compound demonstrated significant apoptotic activity.

Table 2: Apoptosis Induction in MCF-7 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |

|---|---|---|---|

| Control (Doxorubicin) | 0.08 | 0.68 | 1.52 |

| Methyl Compound | 0.10 | 0.81 | 2.16 |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the most significant applications of methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is its use as an antibacterial agent. Research indicates that compounds within the quinoline family exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Specifically, studies have demonstrated that this compound exhibits strong in vitro activity against resistant strains of Staphylococcus aureus and Enterococcus faecium .

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial DNA synthesis and function. The presence of the fluorine and bromine substituents enhances its binding affinity to bacterial enzymes involved in nucleic acid synthesis, making it a potential candidate for developing new antibiotics .

Research Applications

Proteomics Research

this compound is also utilized in proteomics for the study of protein interactions and functions. Its ability to modify proteins selectively allows researchers to investigate various biological processes at the molecular level . This application is particularly valuable in drug discovery and development, where understanding protein behavior can lead to the identification of new therapeutic targets.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity can be harnessed to develop derivatives with enhanced biological activity or altered pharmacokinetic properties . The ability to modify its structure opens avenues for creating tailored compounds for specific therapeutic needs.

Material Science

Development of Functional Materials

There is growing interest in the incorporation of quinoline derivatives into materials science. This compound can be used in the synthesis of functionalized polymers or nanomaterials that exhibit unique optical or electronic properties . Such materials have potential applications in sensors, drug delivery systems, and as components in electronic devices.

Case Studies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C-8 Bromine

The bromine atom at position 8 serves as a reactive site for nucleophilic substitution. This reaction is pivotal for introducing diverse substituents:

Example Reaction:

Reaction with amines under catalytic conditions yields derivatives with enhanced biological activity. For instance:

Key Conditions:

-

Catalysts: Palladium catalysts (e.g., Pd/C) or copper(I) iodide .

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO).

Table 1: Substitution Reactions at C-8 Bromine

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling C–C or C–N bond formation:

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids forms biaryl derivatives:

Buchwald-Hartwig Amination:

Coupling with secondary amines introduces amino groups:

Key Findings:

-

Yields range from 50–85% depending on steric and electronic factors of reactants .

-

Microwave irradiation reduces reaction times from hours to minutes.

Hydrolysis of the Methyl Ester

The methyl ester at position 2 undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further derivatization:

Conditions:

-

Acidic Hydrolysis: 6M HCl, reflux, 6–12 h.

-

Basic Hydrolysis: NaOH/EtOH, room temperature, 24 h.

Impact of Substituents:

The electron-withdrawing fluorine at C-6 accelerates hydrolysis kinetics compared to non-fluorinated analogues.

Reduction and Oxidation Reactions

Reduction of the Keto Group:

The 4-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄:

Oxidation:

The dihydroquinoline ring oxidizes to a fully aromatic quinoline under strong oxidizing agents (e.g., KMnO₄).

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via halogen-exchange reactions:

Fluorination:

Chlorination:

Similar reactions with KCl yield 8-chloro derivatives.

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles. For example, treatment with hydrazine forms pyrazolo[3,4-b]quinoline derivatives.

Key Factors Influencing Reactivity

-

Electronic Effects:

-

Steric Effects:

-

Solvent Effects:

Comparison with Similar Compounds

Key Observations :

- Halogen Position and Reactivity : Bromine at position 8 (target compound) vs. 6 (262586-62-9) alters steric and electronic profiles, impacting binding to biological targets like kinases .

- Ester Group : Methyl esters (target) vs. ethyl esters (e.g., 6h in ) influence solubility and metabolic stability.

- Substituent Diversity : Trifluoromethyl or indole-phenethyl groups (e.g., 1187386-20-4 ) enhance lipophilicity and target selectivity.

Preparation Methods

Route from 2-Bromo-4-fluoroaniline

One well-documented route begins with 2-bromo-4-fluoroaniline as the starting material. The synthesis proceeds in two main steps:

| Step | Reaction Conditions | Yield | Description |

|---|---|---|---|

| 1 | Heating in methanol, 18 hours | 82% | Formation of an intermediate via condensation or esterification reactions involving the aniline derivative |

| 2 | Heating in DowTherm A at 250 °C for 1 hour | 78% | Cyclization to form the quinoline core with the methyl ester and keto functionalities |

This method was reported by Horchler et al. (Bioorganic and Medicinal Chemistry, 2007) and provides a relatively high overall yield through a straightforward two-step process.

Summary Data Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromo-4-fluoroaniline |

| Key Reagents | Methanol, DowTherm A, Lewis acids, transition metal catalysts |

| Reaction Steps | 2 main steps: esterification/condensation and cyclization |

| Reaction Conditions | Step 1: 18 h heating in methanol; Step 2: 1 h at 250 °C in DowTherm A |

| Yields | Step 1: 82%; Step 2: 78% |

| Functional Group Transformations | Halogenation (bromination), fluorination, methyl ester formation, keto group installation |

| Catalysts | Lewis acids, Pd catalysts (for related derivatives) |

| Purification | Extraction, drying, column chromatography (if applicable) |

Research Findings and Considerations

- The synthesis route from 2-bromo-4-fluoroaniline is efficient and provides good yields, making it suitable for scale-up in research and industrial settings.

- Use of high-boiling solvents like DowTherm A allows for high-temperature cyclization without decomposition.

- Functionalization at C-8 (bromine) and C-6 (fluorine) positions is critical for the compound’s bioactivity and is achieved through selective halogenation strategies.

- Alternative synthetic strategies involving catalytic systems and nucleophilic substitutions provide flexibility for derivative synthesis but may require more complex optimization.

- Safety precautions are necessary due to potential toxicity and irritant properties of intermediates and the final compound; handling under inert atmosphere and proper protective equipment is recommended.

Q & A

Q. How can the synthesis of Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate be optimized to improve yield and purity?

Methodological Answer: The compound can be synthesized via Gould-Jacobs cyclization or modified Mannich reactions. Key steps include:

- Precursor Selection : Use 3-bromoaniline derivatives as starting materials to introduce bromo and fluoro substituents at specific positions .

- Reaction Conditions : Optimize temperature (e.g., reflux in methanol or 1,4-dioxane) and stoichiometry (e.g., dimethyl oxalate in 1.7:1 molar ratio with the precursor) to minimize side products .

- Purification : Employ flash column chromatography with gradients (e.g., CH2Cl2/MeOH) followed by crystallization from dichloromethane (DCM) to isolate isomers. Yields range from 30% to 92% depending on substituent positions .

Q. What NMR spectral features distinguish this compound from its positional isomers?

Methodological Answer:

- ¹H NMR : The ester methyl group appears as a singlet at δ ~3.95–3.97 ppm. Aromatic protons adjacent to bromo/fluoro substituents show distinct splitting patterns (e.g., doublets of doublets at δ 7.76–8.17 ppm for H-5 and H-7) .

- ¹³C NMR : The carbonyl carbons (C-4 and ester C=O) resonate at δ ~176–177 ppm and ~162 ppm, respectively. Halogenated carbons (C-6-F, C-8-Br) exhibit deshielding effects .

- Isomer Differentiation : Compare coupling constants and peak multiplicities to identify substituent positions (e.g., 6g vs. 6h in ) .

Q. How can regioselectivity be controlled during bromo/fluoro substitution in the quinoline core?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., ester or oxo groups) to guide halogenation to specific positions .

- Thermodynamic vs. Kinetic Control : Adjust reaction temperature and solvent polarity. For example, bromination at C-8 is favored under reflux conditions due to steric and electronic effects .

- Post-Synthetic Separation : Separate isomers via crystallization (e.g., DCM for 6g/6h mixtures) when regioselectivity is incomplete .

Advanced Research Questions

Q. What strategies enable hydrolysis of the methyl ester group to a carboxylic acid without degrading the quinoline core?

Methodological Answer:

- Basic Hydrolysis : Use aqueous NaOH or LiOH in THF/MeOH at 60–80°C. Monitor pH to prevent over-hydrolysis of the 4-oxo group .

- Enzymatic Catalysis : Lipases in buffered solutions (pH 7–8) selectively hydrolyze esters while preserving sensitive substituents (e.g., halogens) .

Q. How can Mannich reactions be employed to introduce aminoalkyl side chains at C-3 of the quinoline scaffold?

Methodological Answer:

- Reagent Selection : Combine the compound with morpholinoethylamine and paraformaldehyde in refluxing ethanol or 1,4-dioxane .

- Mechanistic Insight : The reaction proceeds via iminium ion intermediates, with basic conditions facilitating ester hydrolysis post-Mannich addition .

Q. What crystallographic tools are suitable for resolving structural ambiguities in halogenated quinolines?

Methodological Answer:

Q. How do intermolecular interactions influence the bioavailability of halogenated quinolines?

Methodological Answer:

Q. How should researchers address contradictory yield data in synthetic protocols for similar derivatives?

Methodological Answer:

- Parameter Screening : Systematically vary solvents (e.g., DMF vs. DCM), catalysts (e.g., AlCl3 vs. NaOMe), and reaction times .

- Isomer Tracking : Use HPLC or GC-MS to quantify byproducts and optimize purification steps .

Q. Can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C-8-Br is a prime site for Suzuki-Miyaura coupling .

- Docking Simulations : Map steric and electronic effects of substituents on binding affinity to enzymatic targets (e.g., bacterial topoisomerases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.